4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Thiomorpholine Group: The thiomorpholine group is attached through amide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors.
Purification Techniques: Employing chromatography and crystallization methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: Explored for its potential as a lead compound in drug discovery programs.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
- 4-[1-(5-Propylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
- 4-[1-(5-Butylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
Uniqueness
4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H24N4OS |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H24N4OS/c1-2-13-10-17-16(18-11-13)20-5-3-4-14(12-20)15(21)19-6-8-22-9-7-19/h10-11,14H,2-9,12H2,1H3 |
InChI Key |
VQQVZNGBQYHSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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